1-(2-methylphenyl)-1H-pyrazole-5-carbaldehyde
Overview
Description
1-(2-Methylphenyl)-1H-pyrazole-5-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound features a 2-methylphenyl group attached to the pyrazole ring, with an aldehyde functional group at the 5-position
Preparation Methods
The synthesis of 1-(2-methylphenyl)-1H-pyrazole-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of hydrazones derived from 2-methylphenylhydrazine and α,β-unsaturated carbonyl compounds. The reaction typically proceeds under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. These methods ensure consistent quality and higher yields, making the compound more accessible for various applications.
Chemical Reactions Analysis
1-(2-Methylphenyl)-1H-pyrazole-5-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents. Common reagents for these reactions include halogens and nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 1-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid, while reduction yields 1-(2-methylphenyl)-1H-pyrazole-5-methanol.
Scientific Research Applications
1-(2-Methylphenyl)-1H-pyrazole-5-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug discovery and development. Its structural features make it a candidate for designing new drugs with improved efficacy and safety profiles.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-methylphenyl)-1H-pyrazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved are subjects of ongoing research, aiming to elucidate the compound’s precise mode of action.
Comparison with Similar Compounds
1-(2-Methylphenyl)-1H-pyrazole-5-carbaldehyde can be compared with other similar compounds, such as:
1-Phenyl-1H-pyrazole-5-carbaldehyde: Lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.
1-(2-Chlorophenyl)-1H-pyrazole-5-carbaldehyde: Contains a chlorine atom instead of a methyl group, potentially altering its chemical properties and applications.
1-(2-Methylphenyl)-1H-pyrazole-3-carbaldehyde: The position of the aldehyde group is different, which can influence the compound’s reactivity and interactions with other molecules.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(2-methylphenyl)pyrazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-4-2-3-5-11(9)13-10(8-14)6-7-12-13/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCRZIUVUDSELH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CC=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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